molecular formula C25H30N6O2 B3010099 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one CAS No. 1007277-97-5

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Número de catálogo: B3010099
Número CAS: 1007277-97-5
Peso molecular: 446.555
Clave InChI: ACKCWYNTAXIVLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic molecule featuring a tetrahydroquinazolinone core substituted with a 3,5-dimethylpyrazole group and a 4-phenylpiperazine-linked ethyl ketone moiety.

Propiedades

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2/c1-18-16-19(2)31(27-18)25-26-22-11-7-6-10-21(22)24(33)30(25)17-23(32)29-14-12-28(13-15-29)20-8-4-3-5-9-20/h3-5,8-9,16H,6-7,10-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKCWYNTAXIVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a novel pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N4O2C_{23}H_{30}N_{4}O_{2}, with a molecular weight of approximately 398.52 g/mol. The structure features a tetrahydroquinazolinone core substituted with a pyrazole moiety and a piperazine group, which may contribute to its biological properties.

Biological Activity Overview

Recent studies have indicated that pyrazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Many pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Pyrazole compounds have been reported to reduce inflammation in several experimental models.
  • Antimicrobial Properties : Some derivatives demonstrate efficacy against bacterial and fungal strains.

Anticancer Activity

The anticancer potential of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has been evaluated in several studies:

Case Studies

  • In Vitro Studies :
    • A study by Wei et al. (2022) reported that the compound exhibited cytotoxicity against the MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 12 µM and 15 µM respectively .
    • Another investigation demonstrated that the compound induced apoptosis in HepG2 liver cancer cells through caspase activation and upregulation of pro-apoptotic proteins .
  • Mechanism of Action :
    • The mechanism underlying its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Notably, it was found to inhibit the Aurora-A kinase pathway, which is crucial for mitotic progression in cancer cells .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to other pyrazole derivatives, the following table summarizes key findings:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(...)MCF712Apoptosis via caspase activation
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHepG210Inhibition of cell cycle progression
Ethyl-1-(2-hydroxy-3-aroxypropyl)-...A54926Targeting growth factor signaling

Comparación Con Compuestos Similares

Table 1: Pyrazole-Containing Analogues from and

Compound Name Core Structure Substituents/Modifications Yield (%) Melting Point (°C) Key Functional Groups
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-6-(p-tolyldiazenyl)-4H-1,3,4-thiadiazine (15b) Thiadiazine p-Tolyldiazenyl, methyl 86 205–206 Pyrazole, diazenyl, thiadiazine
6-((4-Chlorophenyl)diazenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,3,4-thiadiazine (15c) Thiadiazine 4-Chlorophenyldiazenyl, methyl 84 187–188 Pyrazole, diazenyl, thiadiazine
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(phenyldiazenyl)-4H-1,3,4-thiadiazin-5(6H)-one (17a) Thiadiazinone Phenyldiazenyl 85 126–127 Pyrazole, diazenyl, thiadiazinone
Target Compound Tetrahydroquinazolinone 4-Phenylpiperazine-ethyl ketone N/A N/A Pyrazole, piperazine, quinazolinone

Key Observations :

  • The target compound’s tetrahydroquinazolinone core distinguishes it from thiadiazine/thiadiazinone analogs in , which exhibit lower melting points (126–206°C vs. undetermined for the target) .

Table 2: Quinazolinone Derivatives from

Compound Name Substituents Biological Activity Key Modifications
3-(5-(4-Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one 4-Substitutedphenyl, 2-methylphenyl Anticonvulsant (evaluated) Pyrazolylamino, methylphenyl
Target Compound 4-Phenylpiperazine-ethyl ketone Undetermined Piperazine-ethyl ketone, pyrazole

Key Observations :

  • Its piperazine-ethyl ketone side chain may enhance blood-brain barrier permeability compared to aryl substituents in derivatives .

Physicochemical and Pharmacological Gaps

  • Melting Points : The target compound’s melting point is unreported, unlike analogs in (126–206°C) .
  • Bioactivity: No antimicrobial or anticonvulsant data are available, unlike thiadiazine derivatives () and quinazolinones () .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.